Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

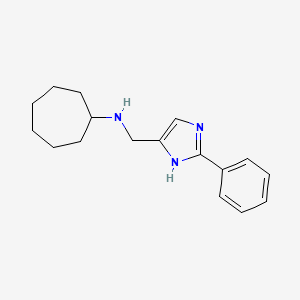

Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine, 95% (hereafter referred to as CPA 95%) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. CPA 95% is a cyclic amine, with a molecular formula of C8H15N3, and is a derivative of the parent compound cycloheptanone. It is a colorless, odorless, and slightly water-soluble solid. CPA 95% is commercially available and is used in a variety of applications, including chemical synthesis, pharmaceuticals, and biochemistry.

Mechanism of Action

Target of Action

The primary target of Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine is the RAF proto-oncogene serine/threonine-protein kinase . This protein kinase plays a crucial role in regulating cell division and differentiation.

Mode of Action

Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine interacts with its target by inhibiting the activity of the RAF proto-oncogene serine/threonine-protein kinase . This inhibition can lead to a decrease in cell proliferation, particularly in cells that have become cancerous.

Pharmacokinetics

Based on its structural properties, it can be inferred that it has aLogP value of 2.94 , suggesting it is lipophilic and may have good absorption and distribution characteristics. Its boiling point is 448.4±20.0 °C at 760 mmHg , indicating it is a relatively stable compound.

Result of Action

The inhibition of RAF proto-oncogene serine/threonine-protein kinase by Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine can lead to a decrease in cell proliferation, particularly in cells that have become cancerous . This can result in the slowing or stopping of tumor growth.

Advantages and Limitations for Lab Experiments

CPA 95% has several advantages for use in laboratory experiments. It is commercially available and is relatively easy to obtain. Additionally, it is stable and has a relatively low toxicity. However, it can be difficult to purify due to its low solubility in water, and can be difficult to work with due to its low volatility.

Future Directions

CPA 95% has a variety of potential applications in the future. It could be used in the development of new pharmaceuticals, as it has been shown to have a variety of biochemical and physiological effects. Additionally, it could be used in the development of new materials, such as polymers, dyes, and pigments. Additionally, it could be used in the development of novel catalysts, as it has been shown to have catalytic activity. Finally, it could be used in the development of new methods for the synthesis of heterocyclic compounds.

Synthesis Methods

CPA 95% can be synthesized in a variety of ways. The most commonly used method is the condensation of cycloheptanone and 2-phenyl-3H-imidazol-4-ylmethyl amine. This reaction is typically performed in aqueous solution, with the use of a catalyst such as sodium hydroxide, and at a temperature of around 150°C. The reaction produces a mixture of CPA 95% and other byproducts, and is typically followed by a purification process to obtain the desired product.

Scientific Research Applications

CPA 95% has a variety of applications in scientific research. It has been used as a model compound for studying the structure and reactivity of cyclic amines, and has been used in the synthesis of various heterocyclic compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory drugs. Additionally, CPA 95% has been used in the synthesis of a variety of other compounds, including polymers, dyes, and pigments.

Properties

IUPAC Name |

N-[(2-phenyl-1H-imidazol-5-yl)methyl]cycloheptanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3/c1-2-7-11-15(10-6-1)18-12-16-13-19-17(20-16)14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,1-2,6-7,10-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQXGSCNCPJCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CN=C(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)

![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)